N-(3-Iodoprop-2-YN-1-YL)hexanamide

Description

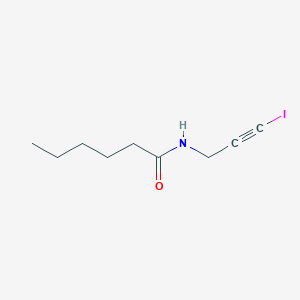

N-(3-Iodoprop-2-yn-1-yl)hexanamide is an organoiodine compound featuring a hexanamide backbone linked to a propargyl group substituted with an iodine atom at the terminal alkyne position. This structure combines the reactivity of an alkyne (propagyl group) with the polar amide functionality, making it a versatile intermediate in organic synthesis and materials science. Potential applications include its use as a ligand in organometallic chemistry or as a monomer in polymer synthesis, similar to structurally related compounds like (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide, which is employed in luminescent organoboron polymers .

Properties

CAS No. |

62899-13-2 |

|---|---|

Molecular Formula |

C9H14INO |

Molecular Weight |

279.12 g/mol |

IUPAC Name |

N-(3-iodoprop-2-ynyl)hexanamide |

InChI |

InChI=1S/C9H14INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6,8H2,1H3,(H,11,12) |

InChI Key |

IWTBLAFIVKFRMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCC#CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexanamide typically involves the reaction of 3-iodoprop-2-yn-1-ol with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)hexanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reagents can be used. These reactions often require catalysts such as palladium or copper.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanamides, while addition reactions can produce halogenated or hydrogenated derivatives.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)hexanamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial metabolic pathways. The iodine atom and the propynyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-(3-Iodoprop-2-yn-1-yl)hexanamide with structurally analogous compounds:

Key Comparisons

Reactivity and Applications: The target compound’s iodo-alkyne group enables cross-coupling reactions (e.g., Sonogashira), similar to the quinoline-based derivative in , which is used in palladium-catalyzed polymer synthesis . In contrast, DEHBA and related amides () are optimized for solvent extraction due to their branched alkyl chains and high purity . Chlorinated phthalimides () lack the alkyne functionality but are critical for high-performance polymers, emphasizing the role of halogenated aromatic systems in materials science .

Synthesis Efficiency :

- The low yield (5%) of 2-Iodo-N-(prop-2-yn-1-yl)acetamide () highlights challenges in coupling iodinated acids with propargylamines, suggesting that optimizing reaction conditions (e.g., catalyst choice, temperature) could improve yields for the target compound .

Physical and Optical Properties: The quinoline-based analog () exhibits a high quantum yield (ΦF = 0.8), a property absent in simpler amides like DEHBA or the target compound, underscoring the role of extended conjugation in luminescence .

Notes on Evidence Limitations

- Discrepancies in synthesis yields (e.g., 5% in vs. 24% in ) highlight the need for tailored optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.